molecular formula C7H7NO2 B3019478 5,7-dihydro-4H-1,2-benzoxazol-6-one CAS No. 121363-10-8

5,7-dihydro-4H-1,2-benzoxazol-6-one

Cat. No. B3019478
CAS RN: 121363-10-8
M. Wt: 137.138
InChI Key: HYJITNRIWOXAAR-UHFFFAOYSA-N
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Description

5,7-dihydro-4H-1,2-benzoxazol-6-one belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom) .


Molecular Structure Analysis

The molecular formula of 5,7-dihydro-4H-1,2-benzoxazol-6-one is C7H7NO2. The structure includes a benzene ring fused with an oxazole ring .

Scientific Research Applications

Dual Inhibitors of Blood Coagulation Factors Xa and XIa

The compound 5,7-dihydro-4H-1,2-benzoxazol-6-one has been used in the synthesis of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa . These inhibitors can suppress thrombosis with a limited contribution to normal hemostasis, making them promising for the development of new generation anticoagulants .

Antitumor Activity

Functional derivatives of 5,7-dihydro-4H-1,2-benzoxazol-6-one have been found to possess antitumor activity . This makes the compound a potential candidate for cancer treatment research.

Antimicrobial Activity

The compound has also shown antimicrobial activity . This suggests its potential use in the development of new antimicrobial agents.

Antifungal Activity

In addition to its antimicrobial properties, 5,7-dihydro-4H-1,2-benzoxazol-6-one has demonstrated antifungal activity . This could be explored further in the development of antifungal treatments.

Antiviral Activity

Research has shown that the compound has antiviral properties . This indicates its potential use in the development of antiviral drugs.

Antioxidant Activity

The compound has been found to possess antioxidant activity . This suggests its potential use in the development of antioxidant therapies.

Anti-inflammatory Activity

5,7-dihydro-4H-1,2-benzoxazol-6-one has shown anti-inflammatory activity . This could be explored further in the development of anti-inflammatory treatments.

Synthesis of New Heterocycles

The compound 4,5,6,7-tetrahydro-1,2-benzoxazol-6-one has been used in the synthesis of new heterocycles with high biological potential . These new heterocycles have shown promise as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and have also demonstrated antiviral and antitumor activity .

properties

IUPAC Name

5,7-dihydro-4H-1,2-benzoxazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJITNRIWOXAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dihydro-4H-1,2-benzoxazol-6-one

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